8'-Hydroxydihydroergotamine (8'-OH-DHE) is a significant metabolite of dihydroergotamine (DHE), a pharmaceutical compound widely used for the prevention and treatment of migraine attacks. The pharmacological relevance of 8'-OH-DHE stems from its presence in plasma at concentrations significantly higher than its parent drug, DHE, and its ability to exert similar, if not more potent, effects on various receptors implicated in migraine pathophysiology1234.
In the field of neurology, the venoconstrictor and receptor-specific actions of 8'-OH-DHE are particularly relevant for its application in migraine management. Its ability to modulate serotoninergic activity in the brain suggests a multifaceted approach to migraine prophylaxis, addressing both vascular and neurotransmitter aspects of migraine pathogenesis123.
In pharmacology, the study of 8'-OH-DHE's interactions with various receptors aids in understanding the complex pharmacodynamics of DHE and its metabolites. This knowledge is crucial for the development of more targeted migraine therapies and for improving the efficacy of existing treatments234.
Moreover, the study of 8'-OH-DHE's effects on human and canine veins, both in vitro and in situ, as well as its impact on blood pressure in vivo, provides insights into its systemic pharmacological actions. These findings have implications for the therapeutic use of DHE in conditions requiring selective venoconstriction4.
Lastly, while not directly related to 8'-OH-DHE, research on the cytotoxic action of 8-hydroxydeoxyguanosine (8ohdG) in leukemic cell lines highlights the importance of understanding the metabolic pathways and potential mutagenic effects of hydroxylated compounds. This knowledge can contribute to cancer research and the development of novel therapeutic strategies5.
8'-Hydroxydihydroergotamine is a derivative of dihydroergotamine, which is primarily used in the treatment of migraines. This compound features a hydroxyl group at the 8' position, enhancing its pharmacological profile. It belongs to the class of ergot alkaloids, which are known for their vasoconstrictive properties and effects on serotonin receptors. The compound is synthesized from natural sources or through chemical modifications of existing ergot alkaloids.
8'-Hydroxydihydroergotamine is classified under alkaloids, specifically the ergot alkaloids. These compounds are derived from the fungus Claviceps purpurea, which infects cereal grains. Ergot alkaloids have a long history of medicinal use, particularly in treating vascular headaches and as agents that affect smooth muscle contraction.
The synthesis of 8'-hydroxydihydroergotamine generally involves several steps starting from dihydroergotamine. Common methods include:
For instance, a typical synthetic route might involve:
The yield and purity of the final product can be assessed using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
8'-Hydroxydihydroergotamine has a complex molecular structure characterized by multiple rings and functional groups. The molecular formula is , and it has a molecular weight of approximately 341.44 g/mol. The structure features:
The compound's three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling techniques to understand its interactions with biological targets .
8'-Hydroxydihydroergotamine can participate in various chemical reactions due to its functional groups:
These reactions are typically monitored using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
The mechanism of action of 8'-hydroxydihydroergotamine primarily involves its interaction with serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. Upon administration, the compound binds to these receptors, leading to:
Pharmacodynamic studies indicate that the binding affinity of 8'-hydroxydihydroergotamine to serotonin receptors is crucial for its therapeutic efficacy .
Characterization techniques such as infrared spectroscopy (IR), NMR, and HPLC are used to confirm these properties .
8'-Hydroxydihydroergotamine is primarily utilized in:
The ongoing research into its pharmacological profile continues to reveal new therapeutic avenues for this compound .
8'-Hydroxydihydroergotamine (C₃₃H₃₇N₅O₆) is a semisynthetic ergoline alkaloid derivative formed via cytochrome P450-mediated oxidation of dihydroergotamine at the C-8′ position. This modification introduces a hydroxyl group to the propanamide side chain, resulting in a mixture of C-8′ epimers (R and S configurations) due to the creation of a new chiral center [2] [7]. The core structure retains the tetracyclic ergoline scaffold comprising a fused indole and quinoline system, with four additional chiral centers at C-5, C-8, C-10, and C-2′. Absolute configurations at these positions are conserved from the parent dihydroergotamine molecule: 5R,8R,10R,2′R [2] [10].
X-ray crystallographic analysis confirms that the ergoline ring adopts a bent conformation, with the amide side chain oriented perpendicularly to the planar tricyclic moiety. The C-8′ hydroxyl group engages in intramolecular hydrogen bonding with the carbonyl oxygen at C-2′, stabilizing a pseudo-cyclic conformation that influences receptor interaction profiles [2]. Nuclear magnetic resonance studies (¹H-NMR, ¹³C-NMR) reveal distinct chemical shifts for key protons: the indole NH at δ 10.2 ppm, C-17 methyl at δ 1.2 ppm, and the newly introduced C-8′ hydroxyl proton at δ 5.8 ppm (exchangeable with D₂O) [5] [7].
Table 1: Molecular Descriptors of 8'-Hydroxydihydroergotamine
Property | Value |
---|---|
Empirical Formula | C₃₃H₃₇N₅O₆ |
Molecular Weight | 587.67 g/mol |
Hydrogen Bond Donors | 3 (indole NH, C-8′ OH, C-12′ OH) |
Hydrogen Bond Acceptors | 7 |
Rotatable Bonds | 8 |
Topological Polar Surface Area | 142 Ų |
Receptor binding studies demonstrate that stereochemistry critically modulates 5-hydroxytryptamine receptor interactions. The 8′S-epimer exhibits 3.7-fold greater affinity for 5-hydroxytryptamine type 1A receptors (Kᵢ = 8 nM) compared to the 8′R-epimer (Kᵢ = 30 nM), attributable to optimized hydrogen bonding with Ser159 in the orthosteric pocket [9]. Both epimers function as partial agonists at 5-hydroxytryptamine type 1A receptors, though with divergent signaling bias profiles [9].
The primary route to 8'-hydroxydihydroergotamine occurs via hepatic metabolism of dihydroergotamine in mammals. Cytochrome P450 3A4 catalyzes stereoselective hydroxylation at the propanamide side chain’s C-8′ position, producing an epimeric mixture favoring the 8′S configuration (65:35 ratio) [2] [3]. This conversion proceeds through a high-valent iron-oxo species that abstracts a hydrogen atom from the C-8′ methylene group, followed by oxygen rebound. The reaction requires NADPH and molecular oxygen, with maximal velocity (Vₘₐₓ) of 12 pmol/min/pmol CYP3A4 and Michaelis constant (Kₘ) of 47 μM [2].
Total chemical synthesis begins with lysergic acid, itself biosynthesized by Claviceps purpurea via condensation of dimethylallyl pyrophosphate and L-tryptophan, followed by cyclization, methylation, and oxidation [1] [4]. Key steps include:
Recombinant Streptomyces griseus expressing CYP105D7 demonstrates efficient dihydroergotamine hydroxylation (85% conversion in 6h). Immobilization on chitosan beads enhances enzyme stability, allowing 15 reaction cycles without significant activity loss [9]. In vitro systems using human CYP3A4 supersomes achieve complete conversion within 2 hours but require costly cofactor regeneration systems (glucose-6-phosphate dehydrogenase/NADP⁺) [2].
8'-Hydroxydihydroergotamine mesylate salt exhibits pH-dependent solubility: >50 mg/mL in water (pH 3.0), 12 mg/mL in phosphate buffer (pH 7.4), and <0.1 mg/mL in n-octanol. The free base demonstrates logarithmic partition coefficient (log P) of 2.8 ± 0.3, while the intrinsic solubility is 0.024 mg/mL at 25°C [2]. Solubility enhancement occurs in co-solvent systems: ethanol/water (1:1) achieves 15 mg/mL, while propylene glycol/water (3:7) yields 8.3 mg/mL [2].
Lyophilized 8'-hydroxydihydroergotamine mesylate remains stable for >24 months at -20°C in amber vials under nitrogen. Accelerated stability testing (40°C/75% relative humidity) reveals degradation pathways:
Table 2: Receptor Binding Profile of 8'-Hydroxydihydroergotamine
Receptor Type | Affinity (Kᵢ, nM) | Efficacy (% vs 5-HT) | Comparison to Dihydroergotamine |
---|---|---|---|
5-HT₁A | 8.0 ± 1.2 | 72% (partial agonist) | 3.5-fold increase |
5-HT₁B | 11.5 ± 2.1 | 95% (full agonist) | Comparable |
5-HT₁D | 0.5 ± 0.1 | 89% (full agonist) | Comparable |
5-HT₂A | 33.7 ± 4.8 | 68% (partial agonist) | 2.8-fold decrease |
5-HT₂B | 15.0 ± 3.3 | 41% (partial agonist) | Comparable |
Dopamine D₂ | 16.4 ± 2.9 | Antagonist | Comparable |
α₂A-Adrenergic | 1.4 ± 0.3 | Partial agonist | 1.4-fold increase |
Aqueous solutions (1 mg/mL) exhibit maximum stability at pH 4.0 (t₉₀ = 180 days at 4°C). Degradation accelerates under alkaline conditions (pH 8.0, t₉₀ = 7 days) via hydroxide-catalyzed amide hydrolysis. Photodegradation quantum yield is Φ = 0.14 in UV light (254 nm), necessitating light-protected storage. Chelating agents (ethylenediaminetetraacetic acid 0.1% w/v) suppress metal-catalyzed oxidation, extending t₉₀ by 60% [2].
Characteristic Fourier transform infrared spectroscopy bands include: indole N-H stretch (3400 cm⁻¹), amide C=O stretch (1645 cm⁻¹), tertiary amine stretch (2770 cm⁻¹), and phenolic O-H stretch (3200 cm⁻¹). Ultraviolet-visible spectra show λₘₐₓ at 238 nm (ε = 12,500) and 316 nm (ε = 8,200) in methanol, with spectral shifts occurring in acidic (λₘₐₓ 242 nm) and basic media (λₘₐₓ 252 nm) due to protonation/deprotonation of the indole nitrogen [5] [7]. Mass spectrometry (electrospray ionization positive mode) gives m/z 588.27 [M+H]⁺, with major fragments at m/z 223.09 (prolyl-phenylalanine immonium ion) and m/z 365.15 (hydroxylated lysergyl moiety) [2].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4